Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
Description
Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate is a complex organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C14H12Cl2FNO3 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
methyl (Z)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3/b13-9-,18-6? |
InChI Key |
SOERDDQRVKVCEI-GLNOBURYSA-N |
Isomeric SMILES |
COC(=O)/C(=C(/C1=CC(=C(C=C1Cl)Cl)F)\O)/C=NC2CC2 |
Canonical SMILES |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Condensation with Triethyl Orthoformate
Early industrial routes relied on condensing 2,4-dichloro-5-fluoroacetophenone with dimethyl carbonate, followed by ethoxylation using triethyl orthoformate (HCO(OEt)₃). The final step involved amination with cyclopropylamine. While straightforward, this method suffered from high costs due to expensive triethyl orthoformate (≥$500/kg) and low yields (65–70%). Additionally, triethyl orthoformate’s moisture sensitivity necessitated anhydrous conditions, complicating large-scale production.
Dimethyl Sulfate-Based Methylation
To reduce costs, alternative protocols replaced triethyl orthoformate with dimethyl sulfate ((CH₃)₂SO₄) and N,N-dimethylformamide (DMF). Although this lowered raw material expenses, dimethyl sulfate’s high toxicity (LD₅₀: 440 mg/kg in rats) and DMF’s environmental persistence raised safety and regulatory concerns. Furthermore, the reaction generated stoichiometric amounts of acidic waste, requiring neutralization and increasing three-waste (wastewater, exhaust, residue) treatment costs by ~30% compared to triethyl orthoformate routes.
Novel Carbonylation-Amination Method
A 2022 patent (CN114105792B) introduced a two-step, high-yield synthesis avoiding toxic reagents.
Step 1: Carbonylation Reaction
Reagents :
-
2,4-Dichloro-5-fluorobenzoyl methyl acetate
-
Sodium methoxide (NaOCH₃)
-
Carbon monoxide (CO)
Conditions :
-
Solvent: Low-polarity media (cyclohexane, toluene)
-
Temperature: 35–65°C
-
Pressure: 3.0–5.0 MPa
-
Time: 2–4 hours
Mechanism :
CO inserts into the enolate intermediate, forming (1Z)-3-(2,4-dichloro-5-fluorophenyl)-2-(methoxycarbonyl)-3-oxoprop-1-en-1-ol sodium:
Step 2: Amination Reaction
Reagents :
-
Cyclopropylamine hydrochloride
-
Sodium enolate intermediate
Conditions :
-
Temperature: 50–70°C
-
Solvent: Methanol/water mixture
-
Post-reaction cooling: -10°C for 24 hours
Mechanism :
Nucleophilic attack by cyclopropylamine displaces the sodium group, yielding the target compound:
Yield : 92.3% (overall yield: 86.8%).
Comparative Analysis of Methods
Process Optimization and Scalability
Solvent Selection
Low-polarity solvents like cyclohexane improved carbonylation efficiency by stabilizing the sodium enolate intermediate. Polar aprotic solvents (e.g., DMF) reduced yields by 15–20% due to side reactions.
Pressure and Temperature Control
Optimal CO pressure (4.0 MPa) and temperature (50°C) maximized enolate formation while minimizing decarbonylation side reactions. Exceeding 5.0 MPa caused vessel corrosion, increasing capital costs.
Scalability in Industrial Reactors
A pilot-scale trial (100 L reactor) confirmed consistent yields (85–87%) with a 98% purity profile, meeting pharmacopeial standards.
Environmental and Economic Considerations
The novel method reduces wastewater output by 60% compared to traditional routes, as NaCl byproduct is recyclable. Raw material savings lower production costs to ~$120/kg (vs. $300/kg for older methods), enhancing commercial viability .
Chemical Reactions Analysis
Synthetic Preparation and Key Reaction Pathways
The compound is synthesized via a multi-step condensation reaction, as detailed in crystallographic studies .
Reaction Scheme
Key Observations :
-
Intramolecular hydrogen bonding between the amino group and benzoyl oxygen stabilizes the structure .
-
Reaction progress monitored by TLC, with MgSO₄ used for drying the organic layer post-wash .
Thermal Decomposition and Stability
Safety data indicate thermal decomposition products under extreme conditions :
Decomposition Profile
| Condition | Products | Hazard Class |
|---|---|---|
| >150°C (melting point) | Carbon monoxide, CO₂, HCl, HF | Acute toxicity (inhalation), corrosive gases |
Handling Recommendations :
Stereochemical Behavior
The compound exhibits isomerism due to its acrylate backbone :
Isomeric Forms
| Isomer Type | Configuration | Stability |
|---|---|---|
| (Z)-Isomer | Coplanar arrangement of cyclopropylamino and benzoyl groups | Dominant form in crystalline state |
| (E)-Isomer | Non-coplanar groups | Less thermodynamically stable |
Analytical Evidence :
-
Single-crystal X-ray diffraction confirms the (Z) -configuration in solid state .
-
HPLC methods resolve isomeric mixtures during impurity profiling .
Reactivity with Nucleophiles
Limited data suggest potential reactivity at the acrylate carbonyl:
Postulated Reactions
| Reagent | Expected Site | Product |
|---|---|---|
| Grignard reagents | β-carbon of acrylate | Alkylated derivatives (theoretical) |
| Hydrazine | Carbonyl group | Hydrazide analogs |
Caveats :
Environmental Degradation
No direct studies on environmental breakdown are available, but structural analogs suggest:
Proposed Pathways
| Process | Mechanism | Products |
|---|---|---|
| Hydrolysis | Ester cleavage in aqueous base | 3-(Cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylic acid |
| Photolysis | UV-induced radical formation | Chlorinated aromatic fragments |
Scientific Research Applications
Intermediate in Antibiotic Synthesis
Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, particularly ciprofloxacin and enrofloxacin. These antibiotics are widely used for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to participate in reactions that yield these potent antibiotics, making it essential in pharmaceutical manufacturing processes .
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the cyclopropylamino group and the dichloro-fluorobenzoyl moiety may contribute to enhanced biological activity, making this compound a candidate for further investigation in developing new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclopropylamine with appropriate acrylate derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Synthesis of Ciprofloxacin
In a study focused on synthesizing ciprofloxacin derivatives, this compound was utilized as a key intermediate. The study highlighted its role in improving yield and efficiency during the synthetic pathway, demonstrating its importance in antibiotic development .
Case Study 2: Antimicrobial Screening
A series of experiments evaluated the antimicrobial efficacy of compounds derived from this compound. Results indicated that derivatives exhibited varying degrees of activity against common pathogens, suggesting potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-difluorophenoxy)methyl)benzoate
- Methyl 2-(2,4-dichlorophenyl)-3-oxobutanoate
Uniqueness
Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate (CAS No. 105392-26-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₁₂Cl₂FNO₃
- Molecular Weight : 332.15 g/mol
- Melting Point : 150-154 °C
- Boiling Point : 468.4 °C
- Density : 1.43 g/cm³
These properties indicate that the compound is a stable organic molecule with potential for bioactivity.
Research indicates that this compound may exert its biological effects through several mechanisms, primarily involving interactions with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes that are crucial in cancer pathways, such as dihydrofolate reductase (DHFR). This inhibition can lead to reduced cell proliferation in cancerous tissues .
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
A significant study focused on the anticancer properties of this compound demonstrated its effectiveness in inhibiting the growth of breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells .
Antimicrobial Studies
In another investigation, researchers evaluated the antimicrobial activity of the compound against a panel of pathogenic bacteria. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| CAS Number | 105392-26-5 |
| Molecular Weight | 332.15 g/mol |
| Melting Point | 150-154 °C |
| Anticancer Activity | Induces apoptosis in breast cancer cells |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| MIC (for antimicrobial activity) | 10 - 50 µg/mL |
Q & A
Q. What are the common synthetic routes for Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate in laboratory settings?
The synthesis typically involves two key steps:
- Step 1 : Activation of 2,4-dichloro-5-fluorobenzoic acid to its acyl chloride derivative using bis(trichloromethyl) carbonate (BTC), a less toxic alternative to traditional reagents like thionyl chloride. This generates 2,4-dichloro-5-fluorobenzoyl chloride .
- Step 2 : Reaction of the acyl chloride with a methyl acrylate derivative containing a cyclopropylamino group. For example, methyl 3-(cyclopropylamino)acrylate undergoes nucleophilic substitution or Michael addition to form the target compound. Alternative routes may involve substituting ethoxy or dimethylamino groups in similar intermediates with cyclopropylamino . Key Data : Conversion rates up to 82.7% have been reported for analogous reactions under continuous-flow conditions at 100°C .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the cyclopropane ring, benzoyl group, and ester functionality.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of structurally related esters .
- Mass Spectrometry (MS) : Validates molecular weight (exact mass: 331.04539 g/mol) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and N95 mask to avoid inhalation or skin contact.
- Ventilation : Use a fume hood due to potential respiratory irritation (R36/37/38 hazard code).
- First Aid : Flush eyes with water immediately upon exposure (S26) .
Advanced Research Questions
Q. How does the continuous-flow synthesis method improve efficiency compared to batch processes?
Continuous-flow systems enhance:
- Yield and Scalability : Higher throughput (82.7% conversion) with reduced raw material waste .
- Safety : Minimizes exposure to reactive intermediates like acyl chlorides.
- Reaction Control : Precise temperature (100°C) and residence time optimization prevent side reactions. Challenge : Scaling requires parallel reactor operation or larger reactors, which are under investigation .
Q. What are the challenges in achieving regioselectivity during cyclopropane ring formation?
Regioselectivity is influenced by:
- Steric Effects : Bulky substituents on the acrylate moiety may hinder cyclopropanation at undesired positions.
- Electronic Effects : Electron-withdrawing groups (e.g., benzoyl) direct nucleophilic attack to specific carbons. Strategy : Use directing groups or catalysts to control ring closure, though limited data exists for this specific compound .
Q. How can researchers address discrepancies in reported yields from different synthetic methods?
- Parameter Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading.
- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., dimerization or hydrolysis).
- Validation : Replicate published protocols (e.g., continuous-flow vs. batch) and compare purity via HPLC .
Q. What mechanistic insights exist for the acylation step involving 2,4-dichloro-5-fluorobenzoyl chloride?
The reaction likely proceeds via nucleophilic acyl substitution :
- The acrylate’s amino group attacks the electrophilic carbonyl carbon of the benzoyl chloride.
- BTC facilitates chloride displacement, forming a reactive intermediate that stabilizes the transition state . Note : The cyclopropylamino group’s strain may influence reaction kinetics, requiring longer reaction times compared to dimethylamino analogs.
Q. What strategies are effective in purifying this compound given its physical properties?
- Recrystallization : Utilize solvents like ethanol or ethyl acetate, leveraging the compound’s melting point (150–154°C) .
- Column Chromatography : Silica gel with a hexane/ethyl acetate gradient separates polar byproducts.
- Distillation : Not recommended due to the high boiling point (468.4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
